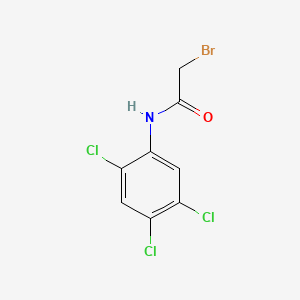

2-Bromo-n-(2,4,5-trichlorophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that is part of a broader class of acetamides with potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds with bromo, chloro, and acetamide groups have been investigated, which can offer insights into the properties and behaviors of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of aniline derivatives with acyl chlorides or other acylating agents. For instance, the synthesis of 2-Bromo-N-(2-chlorophenyl)acetamide involves the reaction of 2-chloroaniline with bromoacetyl bromide . Similar methods could be applied to synthesize 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide, with the appropriate trichloroaniline derivative and bromoacetyl bromide.

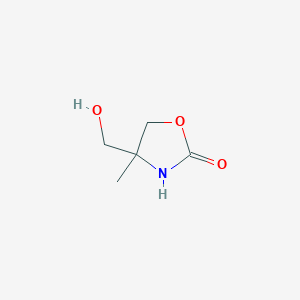

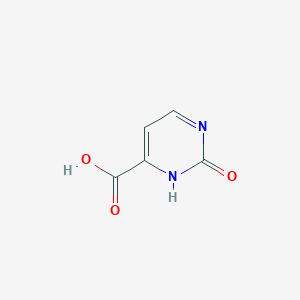

Molecular Structure Analysis

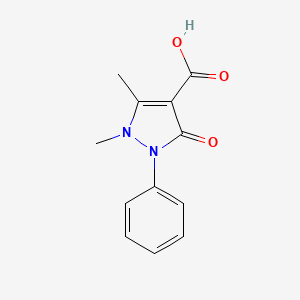

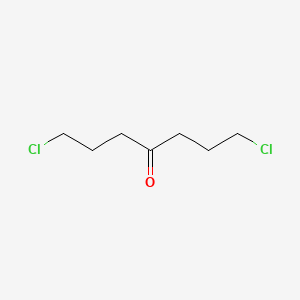

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can be substituted with various halogens such as chlorine or bromine. The crystal structure of these compounds often reveals interesting features such as intramolecular hydrogen bonding and specific dihedral angles between the planes of the aromatic rings and the acetamide group . These structural details are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the halogen substituents. The presence of halogens can facilitate nucleophilic substitution reactions, while the acetamide group can engage in hydrogen bonding and other non-covalent interactions . These reactions are essential for the potential use of these compounds in the synthesis of more complex molecules or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity, boiling point, and solubility. Intermolecular hydrogen bonds can lead to higher melting points and influence the compound's solubility in various solvents. The optical properties, such as UV-vis absorption, can also be affected by the nature of the substituents on the aromatic ring . Additionally, the electronic properties, such as HOMO-LUMO gaps, can be studied using computational methods to predict the compound's reactivity and stability .

安全和危害

属性

IUPAC Name |

2-bromo-N-(2,4,5-trichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl3NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIXWVNRNRVLQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941743 |

Source

|

| Record name | 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19889-61-3 |

Source

|

| Record name | Acetanilide, 2-bromo-2',4',5'-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。